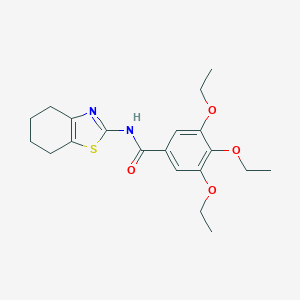
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which can lead to the prevention of neurodegenerative diseases. Additionally, this compound has been shown to have fluorescent properties, which can be used in bioimaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe in bioimaging applications, as it can be used to visualize certain cells and tissues. Additionally, this compound has been extensively studied for its potential as an anti-cancer and neuroprotective agent, which can lead to the development of new drugs and therapies. However, one limitation of this compound is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of certain cancer cells. Another direction is the further investigation of its potential as a neuroprotective agent, as it has shown promising results in protecting against oxidative stress and inflammation in the brain. Additionally, further studies can be conducted to optimize the synthesis method of this compound and to investigate its potential in other fields, such as materials science and bioengineering.
In conclusion, 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research in this area can lead to the development of new drugs, therapies, and technologies that can benefit society.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with triethylorthoformate to form the desired compound.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, this compound has been investigated for its potential as a fluorescent probe in bioimaging applications.
Propiedades
Nombre del producto |
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Fórmula molecular |
C20H26N2O4S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H26N2O4S/c1-4-24-15-11-13(12-16(25-5-2)18(15)26-6-3)19(23)22-20-21-14-9-7-8-10-17(14)27-20/h11-12H,4-10H2,1-3H3,(H,21,22,23) |
Clave InChI |
REXMPBFMEOBQOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)CCCC3 |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine](/img/structure/B216141.png)


![1-{2-[2-(Mesityloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B216147.png)
![2-{[6-(2,5-Dimethylphenoxy)hexyl]oxy}-1,4-dimethylbenzene](/img/structure/B216149.png)
![1-[5-(2,6-Diisopropylphenoxy)pentyl]pyrrolidine](/img/structure/B216151.png)
![4-[4-(2,6-diisopropylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216153.png)
![1-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3,5-dimethylpiperidine](/img/structure/B216154.png)
![1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B216158.png)
![1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B216160.png)



